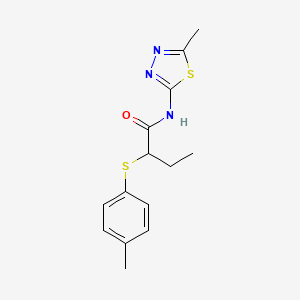

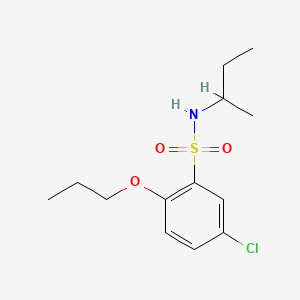

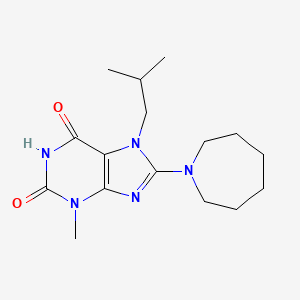

![molecular formula C14H22N2O5 B2585574 O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate CAS No. 1824081-61-9](/img/structure/B2585574.png)

O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Selective Reduction Processes

A study conducted by Stepakov et al. (2009) focused on the selective reduction of ethyl 7-aryl-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylates. The reduction process targeted the carbonyl group in the β-position relative to the oxygen atom in the isoxazole ring, highlighting the compound's utility in organic synthesis and chemical transformations Stepakov, A., Galkin, I. A., Larina, A., Molchanov, A., & Kostikov, R. (2009). Russian Journal of Organic Chemistry, 45, 1776-1782.

Cycloaddition Reactions

Research by Chiaroni et al. (2000) explored the [3 + 2] cycloaddition reactions involving methylenelactams and nitrones, leading to various 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These reactions are crucial for creating new cyclic compounds with potential applications in material science and drug development Chiaroni, A., Riche, C., Rigolet, S., Mélot, J., & Vebrel, J. (2000). ChemInform, 31.

Antimicrobial Activities

A study by Thanusu et al. (2011) synthesized a series of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates and evaluated their antimicrobial activities against clinically isolated microorganisms. This highlights the potential pharmacological applications of such compounds as new classes of antibacterial and antifungal agents Thanusu, J., Kanagarajan, V., & Gopalakrishnan, M. (2011). Chemistry of Heterocyclic Compounds, 47, 575-583.

Supramolecular Arrangements

Graus et al. (2010) investigated the preparation of various 1,3-diazaspiro[4.5]decane derivatives, examining their molecular structure and the impact of substituents on supramolecular arrangements. The study contributes to the understanding of how these compounds can be used in the design of materials with specific properties Graus, S., Casabona, D., Uriel, S., Cativiela, C., & Serrano, J. (2010). CrystEngComm, 12, 3132-3137.

Conformational Analysis

Fernandez et al. (2002) described the synthesis of spirolactams as conformationally restricted pseudopeptides. This work is significant for the development of peptide synthesis and the study of peptide mimetics, providing insights into the conformational preferences of these compounds Fernandez, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M., & Giralt, E. (2002). The Journal of Organic Chemistry, 67, 7587-7599.

Safety and Hazards

properties

IUPAC Name |

7-O-tert-butyl 3-O-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O5/c1-5-19-11(17)10-8-14(21-15-10)6-7-16(9-14)12(18)20-13(2,3)4/h5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJONPLXCFHTZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC2(C1)CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

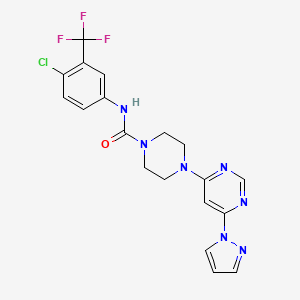

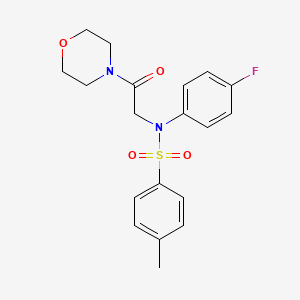

![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2585498.png)

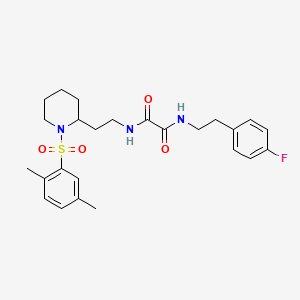

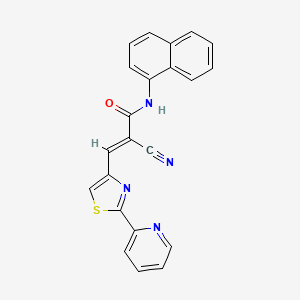

![8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2585500.png)

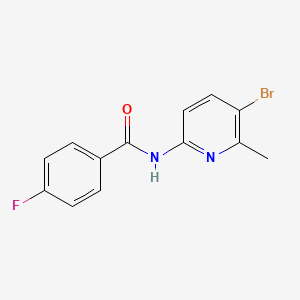

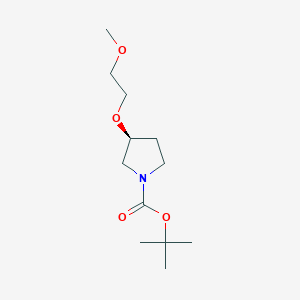

![Methyl 4-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2585513.png)

![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2585514.png)